molecular formula C14H12BrN B1286286 2-(4-Bromophenyl)indoline CAS No. 900641-85-2

2-(4-Bromophenyl)indoline

Cat. No. B1286286
M. Wt: 274.15 g/mol
InChI Key: JZDWMUCLJQQMKY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)indoline is a chemical compound that belongs to the class of indolines, which are heterocyclic organic structures characterized by a benzene ring fused to a five-membered nitrogen-containing ring. The presence of a bromine atom on the phenyl ring at the 4-position makes this compound a valuable intermediate for further chemical transformations due to the reactivity of the bromine atom.

Synthesis Analysis

The synthesis of indoline derivatives, including those substituted with a bromophenyl group, can be achieved through various methods. One such method is the phosphine-catalyzed (4 + 1) annulation of o-hydroxyphenyl and o-aminophenyl ketones with allylic carbonates, which yields highly functionalized 3-hydroxy-2,3-disubstituted indolines . Another approach involves the solid-phase synthesis from resin-bound 2-bromophenylacetylated amino acids, which after reduction and palladium-catalyzed intramolecular cyclization, provides disubstituted indolines . Additionally, strategies starting from acyclic alpha-phosphoryloxy enecarbamates have been developed to synthesize 2-substituted indolines through chemoselective cross-coupling and subsequent cyclization .

Molecular Structure Analysis

The molecular structure of indoline derivatives can be complex, with the potential for various substituents and stereochemistry. For instance, the crystal structure of a related compound, 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, reveals a distorted boat conformation for the pyridine ring and a half-chair conformation for another six-membered ring, indicating the diverse conformations that indoline derivatives can adopt .

Chemical Reactions Analysis

Indoline derivatives can undergo a variety of chemical reactions. For example, 2-bromo(chloro)-3-selenyl(sulfenyl)indoles can be synthesized through tandem reactions of 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines with diselenides and disulfides . Additionally, indolines can be transformed into indolo[1,2-c]quinazolines and 11H-indolo[3,2-c]quinolines via copper-catalyzed cascade reactions , or into indolo- and pyrrolo[1,2-a]quinolines through palladium-catalyzed Sonogashira-coupling conjoined with C-H activation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromophenyl)indoline would be influenced by the presence of the bromine atom, which is a heavy and reactive substituent. This can affect the compound's density, boiling and melting points, solubility, and reactivity. The bromine atom also allows for further functionalization through various coupling reactions due to its ability to be substituted by other groups. The specific properties of 2-(4-Bromophenyl)indoline are not detailed in the provided papers, but the properties of related compounds, such as those mentioned in the synthesis and molecular structure analysis, can offer insights into the behavior of this compound.

Scientific Research Applications

  • Pharmaceutical Research

    • Indole derivatives have been found in many important synthetic drug molecules and have shown a variety of biological activities . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • The methods of application or experimental procedures vary depending on the specific application. For instance, in drug development, these compounds are often tested in vitro or in vivo for their biological activity .
    • The results or outcomes obtained also vary. For example, some indole derivatives have shown significant protective effects against H2O2-induced death of RAW 264.7 cells .
  • Synthesis of Alkaloids

    • Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and the investigation of novel methods of synthesis have attracted the attention of the chemical community .
    • The methods of application or experimental procedures involve chemical synthesis, which can be complex and require specialized knowledge and equipment .
    • The results or outcomes obtained can include the successful synthesis of new compounds with potential biological activity .
  • Anti-tumor Drugs

    • Indoline structures have been found in a huge number of natural products and drugs . They have played important roles in more disease treatment aspects, such as anti-tumor .
    • The methods of application or experimental procedures involve the synthesis of indoline derivatives and their testing on cancer cells .
    • The results or outcomes obtained can include the successful inhibition of tumor growth .
  • Anti-bacterial Drugs

    • Indoline-related alkaloids have been fully developed as antibiotics .
    • The methods of application or experimental procedures involve the synthesis of indoline derivatives and their testing on bacteria .
    • The results or outcomes obtained can include the successful inhibition of bacterial growth .
  • Cardiovascular Disease Treatment

    • Indoline derivatives have been used to treat cardiovascular diseases .
    • The methods of application or experimental procedures involve the synthesis of indoline derivatives and their testing on cardiovascular disease models .
    • The results or outcomes obtained can include the successful treatment of cardiovascular diseases .
  • Anti-inflammatory and Analgesic Drugs

    • Indoline derivatives have been used as anti-inflammatory and analgesic drugs .
    • The methods of application or experimental procedures involve the synthesis of indoline derivatives and their testing on inflammation and pain models .
    • The results or outcomes obtained can include the successful reduction of inflammation and pain .
  • Antiviral Activity

    • Indoline derivatives have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • The methods of application or experimental procedures involve the synthesis of indoline derivatives and their testing on various viruses .
    • The results or outcomes obtained can include the successful inhibition of viral activity .
  • Antioxidant Activity

    • Indoline derivatives have been found to possess antioxidant activity .
    • The methods of application or experimental procedures involve the synthesis of indoline derivatives and their testing on models of oxidative stress .
    • The results or outcomes obtained can include the successful reduction of oxidative stress .
  • Antimicrobial Activity

    • Indoline derivatives have shown antimicrobial activity .
    • The methods of application or experimental procedures involve the synthesis of indoline derivatives and their testing on various microbes .
    • The results or outcomes obtained can include the successful inhibition of microbial growth .
  • Antitubercular Activity

    • Indoline derivatives have been found to possess antitubercular activity .
    • The methods of application or experimental procedures involve the synthesis of indoline derivatives and their testing on models of tuberculosis .
    • The results or outcomes obtained can include the successful treatment of tuberculosis .
  • Antidiabetic Activity

    • Indoline derivatives have been found to possess antidiabetic activity .
    • The methods of application or experimental procedures involve the synthesis of indoline derivatives and their testing on models of diabetes .
    • The results or outcomes obtained can include the successful treatment of diabetes .
  • Antimalarial Activity

    • Indoline derivatives have been found to possess antimalarial activity .
    • The methods of application or experimental procedures involve the synthesis of indoline derivatives and their testing on models of malaria .
    • The results or outcomes obtained can include the successful treatment of malaria .

Future Directions

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . Therefore, 2-(4-Bromophenyl)indoline, as an indoline derivative, may also have potential for further exploration in pharmaceutical applications.

properties

IUPAC Name

2-(4-bromophenyl)-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-8,14,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDWMUCLJQQMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)indoline

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